3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS No.: 147508-70-1
Cat. No.: VC4805974
Molecular Formula: C15H8N2OS
Molecular Weight: 264.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147508-70-1 |
|---|---|
| Molecular Formula | C15H8N2OS |
| Molecular Weight | 264.3 |
| IUPAC Name | 3-thiophen-2-ylindeno[1,2-c]pyridazin-5-one |
| Standard InChI | InChI=1S/C15H8N2OS/c18-15-10-5-2-1-4-9(10)14-11(15)8-12(16-17-14)13-6-3-7-19-13/h1-8H |
| Standard InChI Key | YXVYRMDNIFLLPI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one features a planar tricyclic system comprising:
-
Indene moiety: A fused benzene and cyclopentene ring
-
Pyridazinone unit: A six-membered dihydropyridazine ring with a ketone group at position 5
-
Thienyl substituent: A sulfur-containing heterocyclic group at position 3 of the pyridazinone core
The numbering system follows IUPAC conventions for fused polycyclic systems, with the pyridazinone ring prioritized due to its heteroatoms. X-ray crystallographic data for analogous compounds reveals bond lengths of 1.38–1.42 Å for the C–N bonds in the pyridazinone ring and 1.45 Å for the C–S bond in the thienyl group .
Tautomerism and Electronic Properties
The conjugated π-system enables charge delocalization, with calculated HOMO-LUMO gaps of 3.8–4.2 eV in related structures. Tautomeric equilibrium exists between the 5-keto form and enolic tautomers, though the keto form predominates in polar aprotic solvents . Substituent effects from the thienyl group lower the reduction potential by 0.15 V compared to phenyl analogues, enhancing electron transport properties.
Synthetic Methodologies
Cyclocondensation Approaches
Key synthetic routes to the indenopyridazinone core involve:
-
Dieckmann Cyclization: Ethyl 2-(2-thienyl)acetate derivatives undergo intramolecular cyclization with hydrazine hydrate at 140–160°C, yielding 65–72% of the pyridazinone ring .
-
Multi-component Reactions: One-pot assemblies using indan-1,2-dione, thiophene-2-carbaldehyde, and hydrazine derivatives in acetic acid achieve 58–64% yields.
Table 1: Optimization of Reaction Conditions for Core Synthesis
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–180 | 140 | +23% efficiency |
| Solvent | EtOH, DMF, AcOH | Acetic acid | 15% yield increase |
| Catalyst | p-TsOH, ZnCl₂ | None | Minimal difference |
| Reaction Time (hr) | 4–24 | 12 | 89% completion |
Functionalization at Position 3
Introducing the 2-thienyl group employs:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 3-bromo-indenopyridazinone with 2-thienylboronic acid (82% yield, 1 mol% Pd(PPh₃)₄)
-
Direct Electrophilic Substitution: Thiophene derivatives react via Friedel-Crafts alkylation under BF₃·Et₂O catalysis (51–67% yields)
Pharmacological Profile
MAO-B Inhibition Dynamics
Comparative studies with unsubstituted indenopyridazinones show:
-
IC₅₀: 12.8 nM for 3-(2-thienyl) vs. 45.2 nM for parent compound (human MAO-B)
-
Selectivity Ratio: MAO-B/MAO-A = 1,240:1, surpassing selegiline's 340:1 ratio
-
Binding Kinetics: Kᵢ = 9.4 ± 1.2 nM, with slow dissociation (t₁/₂ = 28 min)
Mechanistic Insights:
The thienyl group's sulfur atom forms a 2.9 Å interaction with FAD cofactor's isoalloxazine ring, while the indenopyridazinone core π-stacks with Tyr398 (3.4 Å distance) .
Neuroprotective Effects
In MPTP-induced Parkinsonian models:
-
65% reduction in dopamine neuron loss (substantia nigra pars compacta)
-
Glutathione levels maintained at 85% of control vs. 40% in untreated models
-
α-Synuclein aggregation inhibited by 78% at 10 μM concentrations
Physicochemical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (d, J = 4.8 Hz, 1H, H-7)
-
δ 7.92–7.85 (m, 2H, H-2', H-5')
-
δ 7.43 (dd, J = 5.1, 3.6 Hz, 1H, thienyl H-β)
HRMS (ESI+):
Calculated for C₁₆H₉N₂O₂S [M+H]⁺: 297.0431
Found: 297.0428
Solubility and Partitioning
Table 2: Solubility Profile Across Solvents
| Solvent | Solubility (mg/mL) | Log P (Exp.) | Log D₇.₄ |
|---|---|---|---|
| Water | 0.12 | - | 1.82 |
| Ethanol | 8.45 | 2.15 | - |
| DMSO | 43.2 | - | - |
| Chloroform | 2.87 | 3.01 | - |
Computational Modeling
Docking Studies
Autodock Vina simulations with MAO-B (PDB 2V5Z) reveal:
-
Binding energy: -9.2 kcal/mol
-
Key interactions:
-
H-bond between pyridazinone O and Tyr435 (2.1 Å)
-
π-π stacking with Tyr398 (centroid distance 3.8 Å)
-
Sulfur-π interaction with Phe343 (3.5 Å)
-
ADMET Predictions
SwissADME projections indicate:
-
High BBB permeability (0.85 vs. 0.23 for donepezil)
-
CYP3A4 inhibition probability: 68%
-
Ames test mutagenicity: Negative
-
Hepatotoxicity risk: Low (0.22 probability)
Comparative Structure-Activity Relationships
Table 3: Substituent Effects on MAO-B Inhibition
| Position | Substituent | IC₅₀ (nM) | Selectivity (B/A) | Log P |
|---|---|---|---|---|
| 3 | 2-Thienyl | 12.8 | 1,240 | 2.15 |
| 3 | Phenyl | 45.2 | 890 | 2.98 |
| 3 | 4-Fluorophenyl | 28.7 | 1,110 | 2.54 |
| 3 | H | 210 | 430 | 1.02 |
The 2-thienyl group's electron-rich nature and optimal steric bulk (Taft ES = -0.31) enhance both potency and selectivity versus bulkier substituents .
Patent Landscape
Global IP filings reveal:
-
WO2017021542A1: Neuroprotective uses in tauopathies (2017)
-
EP3284719B1: MAO-B inhibitors with thienyl groups (2020)
-
US20210002345A1: Combination therapies with L-DOPA (2021)
Notably, 73% of recent patents claim crystalline forms with improved bioavailability, particularly a monoclinic P2₁/c polymorph showing 3.2× aqueous solubility versus amorphous material.
Challenges and Future Directions
While 3-(2-thienyl)-5H-indenopyridazinone demonstrates compelling preclinical data, key challenges remain:
-
Metabolic Stability: t₁/₂ = 2.1 hr in human liver microsomes
-
CYP Inhibition: IC₅₀ = 4.8 μM for CYP2D6
-
Synthetic Scalability: Current routes require chromatography for purification
Emerging strategies include:
-
Deuteration at metabolically vulnerable positions (C-7)
-
Cocrystal engineering with nicotinamide
-
Continuous flow synthesis using microreactors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume